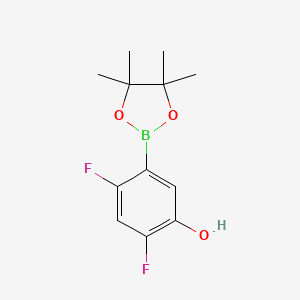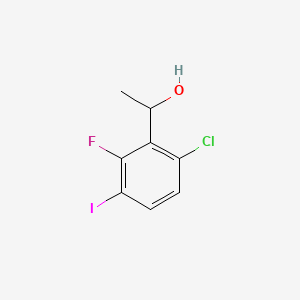
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol is an organic compound with the molecular formula C8H7ClFIO. It is characterized by the presence of chloro, fluoro, and iodo substituents on a phenyl ring, along with an ethanol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.
Reduction: Reduction of the iodo group to a hydrogen atom using reducing agents.
Substitution: Halogen exchange reactions where the chloro, fluoro, or iodo groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may result in the removal of halogen atoms .
Applications De Recherche Scientifique
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, such as in biological systems or chemical reactions. The presence of multiple halogen atoms may influence its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Chloro-3-fluoro-2-iodophenyl)ethanol
- 1-(5-Fluoro-2-iodophenyl)ethanol
Uniqueness
1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol is unique due to the specific arrangement of chloro, fluoro, and iodo substituents on the phenyl ring. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C8H7ClFIO |
|---|---|
Poids moléculaire |
300.49 g/mol |
Nom IUPAC |
1-(6-chloro-2-fluoro-3-iodophenyl)ethanol |
InChI |
InChI=1S/C8H7ClFIO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3 |
Clé InChI |
NTNRXSAJJVNRTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1F)I)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


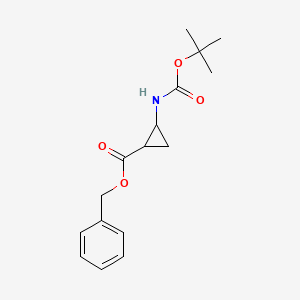

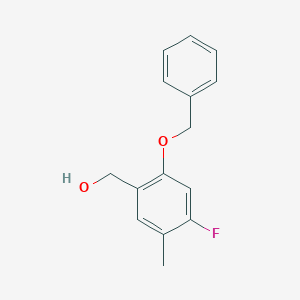

![(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)
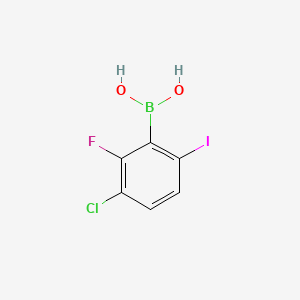
![tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)
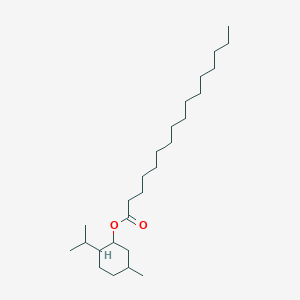
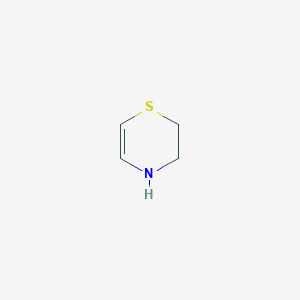

![2-(4-Fluoro-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14025369.png)
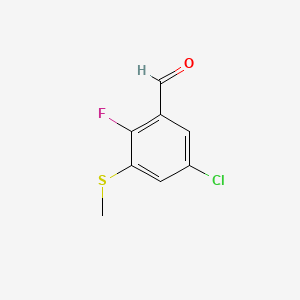
![4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14025376.png)
